(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEN 10627 involves the cyclization of a linear hexapeptide sequence. The linear peptide is synthesized using standard solid-phase peptide synthesis techniques, followed by cyclization to form the polycyclic structure . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
The purified compound would then undergo cyclization and further purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
MEN 10627 primarily undergoes peptide bond formation and cyclization reactions during its synthesis .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Thioxylation Reagent: Lawesson’s reagent
Major Products
The major product of the synthesis is the polycyclic peptide MEN 10627. Thioxylation of MEN 10627 can yield thioxylated derivatives, which may have different pharmacological properties .
Scientific Research Applications
MEN 10627 has been extensively studied for its pharmacological properties as a tachykinin NK2 receptor antagonist . Its high affinity and selectivity for NK2 receptors make it a valuable tool in research related to:
Mechanism of Action
MEN 10627 exerts its effects by competitively binding to tachykinin NK2 receptors, thereby blocking the action of endogenous tachykinins . This antagonism prevents the activation of NK2 receptor-mediated signaling pathways, leading to inhibition of physiological responses such as smooth muscle contraction . The compound has shown high potency and long duration of action in vivo, making it a valuable tool for studying NK2 receptor function .
Comparison with Similar Compounds
Similar Compounds
L 659,877: A monocyclic peptide antagonist of NK2 receptors.
SR 48,968: A nonpeptide NK2 receptor antagonist.
Uniqueness of MEN 10627
MEN 10627 is unique due to its polycyclic structure, which confers high affinity and selectivity for NK2 receptors . It is 10- to 100-fold more potent than the monocyclic peptide antagonist L 659,877 and about 30-fold more potent than the nonpeptide antagonist SR 48,968 at the hamster NK2 receptor . Additionally, MEN 10627 is devoid of antagonist properties toward a wide range of other transmitters, making it highly selective for NK2 receptors .
Properties
IUPAC Name |
(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N8O7S/c1-23(2)16-32-38(53)44-31(13-15-54-22-40-20-28(39)34(49)45-32)36(51)43-30(12-14-47)35(50)46-33(18-25-19-41-29-11-7-6-10-27(25)29)37(52)42-26(21-48)17-24-8-4-3-5-9-24/h3-11,13-15,19,21,23,26,28,30-33,40-41H,12,16-18,20,22,39H2,1-2H3,(H,42,52)(H,43,51)(H,44,53)(H,45,49)(H,46,50)/b15-13-/t26-,28-,30-,31-,32-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQIXVGWUZRTD-GLANSSQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C=CSCNCC(C(=O)N1)N)C(=O)NC(CC=O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](/C=C\SCNC[C@@H](C(=O)N1)N)C(=O)N[C@@H](CC=O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N8O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157351-81-0 |
Source
|
Record name | Men 10627 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157351810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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